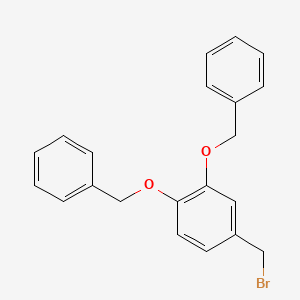

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-

説明

Chemical Structure: The compound (CAS: 150258-69-8) features a benzene ring substituted with a bromomethyl group at the 4-position and two phenylmethoxy (benzyloxy) groups at the 1- and 2-positions. Its molecular formula is C₂₁H₁₉BrO₂, with a molecular weight of 383.28 g/mol . Synthesis: Synthesized via bromination and etherification steps, similar to other bromomethylbenzene derivatives. For example, bromomethyl groups are introduced using brominating agents, while benzyloxy groups are added via nucleophilic substitution under basic conditions (e.g., Cs₂CO₃ in dimethylformamide) . Applications: Primarily used as a monomer or intermediate in polymer chemistry and pharmaceutical synthesis. Its bromomethyl group enables crosslinking or functionalization, while the benzyloxy groups provide steric bulk and influence electronic properties .

特性

IUPAC Name |

4-(bromomethyl)-1,2-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO2/c22-14-19-11-12-20(23-15-17-7-3-1-4-8-17)21(13-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHQAAJKLJRKHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434372 | |

| Record name | Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150258-69-8 | |

| Record name | Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- typically involves multi-step reactions starting from benzene derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production .

Types of Reactions:

Substitution Reactions: The bromomethyl group in the compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Addition Reactions: Under certain conditions, the benzene ring can undergo addition reactions, although this is less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the benzene ring .

科学的研究の応用

Chemical Properties and Structure

Chemical Formula : C21H19BrO2

Molecular Weight : 383.28 g/mol

CAS Number : 24131-32-6

The compound features two phenylmethoxy groups and a bromomethyl substituent on a benzene ring, contributing to its reactivity and versatility in chemical reactions.

Organic Synthesis

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- serves as an important intermediate in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, making it useful for synthesizing a variety of organic compounds including pharmaceuticals and agrochemicals.

- Key Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : The compound can be reduced to form less reactive derivatives.

| Reaction Type | Example Product |

|---|---|

| Nucleophilic Substitution | 1,2-bis(aminomethyl)-4-bromobenzene |

| Reduction | 1,2-bis(methyl)-4-bromobenzene |

Biological Research

The compound is utilized in biological studies, particularly in enzyme inhibition research. Its structure allows it to act as a cross-linking agent in protein chemistry, facilitating studies on protein interactions and functions.

- Applications :

- Enzyme Inhibition Studies : Investigating the effects of the compound on enzyme activity.

- Protein Cross-Linking : Used to stabilize protein structures for analysis.

Medicinal Chemistry

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- has potential applications in drug development. Its derivatives are being explored for their anticancer and antimicrobial properties.

- Case Study : A derivative of this compound was tested for cytotoxicity against cancer cell lines, showing promising results that warrant further investigation into its therapeutic potential.

Flame Retardants

This compound is used in the production of flame retardants due to its bromine content, which enhances fire resistance in materials.

Plasticizers

It serves as a plasticizer in various polymer formulations, improving flexibility and durability.

作用機序

The mechanism by which Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The phenylmethoxy groups can influence the compound’s binding affinity and specificity for its targets .

類似化合物との比較

Substituent Effects on Reactivity and Flexibility

Key Observations :

- Steric Effects : The phenylmethoxy groups in the target compound impart significant steric hindrance, reducing reaction rates in bulky environments compared to smaller substituents (e.g., chloro or methyl groups) .

- Electronic Effects : Bromine’s electronegativity enhances electrophilicity at the 4-position, facilitating nucleophilic attacks. Chlorine substituents (e.g., in 1,2-bis(bromomethyl)-4-chlorobenzene) further increase reactivity but reduce thermal stability .

- Flexibility : Compounds with ethoxy or methylene bridges (e.g., 1,2-bis(2-bromoethoxy)benzene) exhibit higher flexibility, making them suitable for polymers requiring rotational freedom .

Physical Properties and Solubility

- Molecular Weight: The target compound (383.28 g/mol) is heavier than derivatives like 1,2-bis(bromomethyl)-4-chlorobenzene (298.4 g/mol), affecting solubility in non-polar solvents .

- Boiling Points : Brominated compounds generally have higher boiling points due to increased molecular weight and halogen interactions. For example, 1,2-bis(2-bromoethoxy)benzene boils at 350°C , while the target compound likely exceeds this due to aromatic stacking .

- LogP Values : The benzyloxy groups in the target compound increase hydrophobicity (LogP ~3.5) compared to ethoxy or chloro derivatives (LogP ~2.8–3.2) .

生物活性

Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-, a compound with the CAS number 150258-69-8, has garnered attention in scientific research due to its complex structure and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- is characterized by a bromomethyl group attached to a benzene ring, which is further substituted with two phenylmethoxy groups. This unique arrangement contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Properties

Research has indicated that compounds similar to Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- exhibit significant antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

2. Anticancer Activity

Brominated organic compounds are frequently investigated for their anticancer properties. The presence of bromine in the structure can enhance the compound's ability to interact with DNA or inhibit key proteins involved in cancer cell proliferation. Preliminary studies suggest that Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- may exhibit cytotoxic effects on certain cancer cell lines .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of brominated compounds, Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound's mechanism was attributed to membrane disruption and interference with metabolic processes .

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)- on human cancer cell lines (e.g., A-431 and HT29). The compound exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating potent anticancer activity. Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins .

Research Findings Summary

Q & A

Q. What are the optimized synthetic routes for Benzene, 4-(bromomethyl)-1,2-bis(phenylmethoxy)-, and how do reaction conditions influence yield?

Answer: The synthesis of brominated benzene derivatives often involves controlled alkylation and bromination steps. For example, analogous compounds like 1,2-bis(bromomethyl)benzene are synthesized via reactions at 0°C or 25°C , with temperature affecting reaction kinetics and selectivity . Key variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromomethylation efficiency.

- Quenching methods : Rapid acid quenching (e.g., TFA) stabilizes intermediates .

Yield optimization requires systematic variation of these parameters, monitored by TLC or GC-MS.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- NMR : H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and bromomethyl groups (δ 4.3–4.7 ppm). C NMR distinguishes methoxy carbons (δ 55–60 ppm) and quaternary carbons.

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in crown ether derivatives of bromomethylated benzenes .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHBrO requires m/z 381.0567) .

Q. What are the primary reactivity patterns of the bromomethyl group in this compound under nucleophilic conditions?

Answer: The bromomethyl group undergoes:

- Nucleophilic substitution : Reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds. For example, analogous compounds form sulfonamides or ethers under mild conditions .

- Elimination : In basic media, β-hydride elimination may yield vinyl derivatives, requiring careful pH control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound?

Answer: Contradictions (e.g., varying yields or byproducts) arise from:

- Competing pathways : Bromomethyl groups may react with multiple nucleophiles. Use competitive kinetic studies to identify dominant pathways.

- Temperature-dependent selectivity : Lower temperatures (0°C) favor kinetic products, while higher temperatures (25°C) favor thermodynamic products, as seen in analogous reactions .

Resolution involves:- Design of Experiments (DoE) : Statistically assess variable interactions (e.g., solvent, temperature).

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

Q. What strategies enable the use of this compound in cross-coupling reactions for advanced material synthesis?

Answer: The bromomethyl group facilitates:

Q. How does this compound contribute to supramolecular chemistry or crystal engineering?

Answer: Bromomethylated benzenes serve as building blocks for:

- Macrocyclic compounds : React with diols or diamines to form crown ethers or cryptands, as shown in 17-crown-5 derivatives .

- Coordination polymers : Bromine acts as a weak Lewis acid, coordinating to transition metals (e.g., Cu, Pd) .

Crystal engineering applications require:- Non-covalent interactions : Utilize π-π stacking of phenylmethoxy groups for layered structures.

- Thermal analysis : DSC/TGA to assess stability of supramolecular assemblies.

Q. What computational methods validate the electronic effects of substituents on this compound’s reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。